4-Methylphenethylamine hydrochloride
Description
Contextualizing 4-Methylphenethylamine (B144676) Hydrochloride within Phenethylamine (B48288) Chemistry
The chemical foundation of 4-Methylphenethylamine lies in the phenethylamine structure, which consists of a phenyl ring connected to an ethylamine (B1201723) side chain. smolecule.com This core scaffold is the basis for numerous biologically active compounds, including endogenous neurotransmitters, hormones, and a wide array of synthetic substances. wikipedia.orgnih.gov 4-Methylphenethylamine is classified as a substituted phenethylamine, meaning one or more hydrogen atoms on the core structure have been replaced by other functional groups. wikipedia.org
In the case of 4-MPEA, a methyl group is substituted at the fourth position (the para position) of the phenyl ring. smolecule.com This specific placement is crucial as it differentiates 4-MPEA from its structural isomers, which have the same chemical formula (C₉H₁₃N) but different arrangements of atoms and, consequently, distinct pharmacological profiles. smolecule.comwikipedia.org For example, α-methylphenethylamine is the chemical name for amphetamine, where the methyl group is on the alpha-carbon of the ethylamine side chain. smolecule.com Another isomer, N-methylphenethylamine, features a methyl group attached to the nitrogen atom of the amine group. wikipedia.org These subtle structural distinctions lead to significant differences in how each compound interacts with biological targets.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGVGKXHJTZEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496674 | |
| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39260-86-1 | |
| Record name | Benzeneethanamine, 4-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039260861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 4 Methylphenethylamine Hydrochloride
Established Synthetic Routes to 4-Methylphenethylamine (B144676) Hydrochloride
The primary methods for synthesizing 4-methylphenethylamine revolve around the formation of the core ethylamine (B1201723) side chain attached to the 4-methylated phenyl group.
Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts a ketone or aldehyde into an amine through an intermediate imine, which is then reduced. wikipedia.orgmdma.ch For the synthesis of 4-methylphenethylamine, the reaction typically starts with 4-methylphenylacetone (B1295304).
The process involves two main steps that can be performed sequentially in a one-pot reaction:
Imine Formation: The carbonyl group of 4-methylphenylacetone reacts with an ammonia (B1221849) source to form an unstable hemiaminal, which then dehydrates to form the corresponding imine intermediate. mdma.ch The equilibrium of this reaction can be influenced by factors such as pH and the removal of water. nih.gov
Reduction: The C=N double bond of the imine is reduced to an amine. This reduction can be achieved using various reducing agents. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), which is noted for its selectivity for imines over ketones. acs.orgresearchgate.net Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a common industrial method. wikipedia.orgmdma.ch
The final product, 4-methylphenethylamine, is an oil that can be converted to its more stable hydrochloride salt by reacting it with hydrochloric acid. mdma.ch
| Parameter | Details | Purpose |
|---|---|---|
| Starting Material | 4-Methylphenylacetone | Provides the carbon skeleton of the target molecule. |
| Amine Source | Ammonia, Ammonium (B1175870) Acetate | Provides the nitrogen atom for the amine group. mdma.ch |
| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Raney Ni, Pd/C) | Reduces the intermediate imine to the final amine. wikipedia.orgmdma.ch |
| Reaction Type | One-pot or stepwise | Direct reductive amination is often preferred for efficiency. nih.gov |
Nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for forming phenethylamine (B48288) structures. This reaction involves a nucleophile replacing a leaving group on an aromatic ring. For this to occur efficiently, the aromatic ring typically needs to be "activated" by electron-withdrawing groups, usually positioned ortho or para to the leaving group. youtube.comyoutube.com
In the context of synthesizing 4-methylphenethylamine, a theoretical SₙAr approach could involve a 4-methyl-substituted benzene (B151609) ring bearing a leaving group (like a halide) and reacting it with a two-carbon nucleophile containing the nitrogen atom (e.g., the equivalent of ⁻CH₂CH₂NH₂). However, the methyl group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making this route less straightforward than reductive amination.
A more plausible, though indirect, route involves the reduction of 4-methylphenylacetonitrile (benzyl cyanide). The synthesis of β-phenylethylamine from benzyl (B1604629) cyanide is well-established, involving the reduction of the nitrile group to a primary amine using powerful reducing agents or catalytic hydrogenation. orgsyn.org This method can be adapted by using the appropriately substituted 4-methylphenylacetonitrile.
| Method | Starting Material | Key Reagents | General Principle |
|---|---|---|---|
| Nitrile Reduction | 4-Methylphenylacetonitrile | H₂/Raney Nickel, LiAlH₄ | Reduction of the nitrile group to a primary amine. orgsyn.org |
Optimization of Reaction Conditions for Enhanced Synthesis
To improve the yield, purity, and efficiency of 4-methylphenethylamine synthesis, careful optimization of reaction parameters is crucial.
The choice of solvent significantly affects the rate and outcome of reductive amination reactions. researchgate.net The solvent can influence the formation of the imine intermediate and the subsequent reduction step. researchgate.net Polar protic solvents are often favored.
Methanol (B129727): Research has identified methanol as a highly effective solvent for the reductive amination of ketones. researchgate.net It facilitates high rates of both imine formation and hydrogenation. researchgate.net
Other Alcohols: Ethanol has also shown promising results, though with slightly lower conversion rates compared to methanol. researchgate.net The polarity of the alcohol appears to be a key factor, as less polar alcohols like propanol (B110389) result in lower reaction conversions. researchgate.net
Aprotic Solvents: While solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been used, there is a push towards more environmentally benign options like ethyl acetate. acsgcipr.org
| Solvent | Observed Impact on Reductive Amination | Reference |
|---|---|---|
| Methanol | Identified as the best solvent, promoting high rates for both imine formation and hydrogenation. | researchgate.net |
| Ethanol | Good conversion rates, though generally lower than methanol. | researchgate.net |
| Propanol | Lower conversion rates, linked to decreased solvent polarity. | researchgate.net |
| Water | Generally disfavors imine formation, leading to higher selectivity towards alcohol byproducts. | researchgate.net |
| Dichloromethane (DCM) | Commonly used but less environmentally friendly. | acsgcipr.org |
In catalytic hydrogenation, the choice of catalyst is critical for achieving high yield and purity.
Palladium (Pd): Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of imines and nitriles. orgsyn.orggoogle.com It is often used under various pressures of hydrogen gas. google.com
Nickel (Ni): Raney Nickel is a cost-effective and highly active catalyst frequently used for reductive aminations, particularly on an industrial scale. mdma.chorgsyn.org It can be used with hydrogen gas, often at elevated temperatures and pressures. mdma.ch
Iridium (Ir): Modern catalytic systems using iridium complexes have been developed for direct reductive amination. organic-chemistry.org These catalysts can operate under transfer hydrogenation conditions, using a hydrogen source like ammonium formate (B1220265), which can also serve as the nitrogen source. organic-chemistry.org This approach can offer high selectivity under milder conditions. organic-chemistry.org
Optimization involves balancing catalyst loading, temperature, and pressure to maximize the formation of the desired primary amine while minimizing side reactions, such as the formation of secondary amines. mdma.ch
| Catalyst | Typical Use | Advantages |
|---|---|---|
| Raney Nickel | Reductive amination of ketones. mdma.ch | Cost-effective, highly active. |
| Palladium on Carbon (Pd/C) | Hydrogenation of imines and nitriles. google.com | Effective under various conditions, widely used. |
| Iridium Complexes | Direct reductive amination via transfer hydrogenation. organic-chemistry.org | High selectivity, operates under mild conditions. |
Advanced Synthetic Techniques for Analog Development
The development of analogs of 4-methylphenethylamine involves modifying its structure to explore structure-activity relationships. The synthetic routes described above are highly adaptable for this purpose.
Varying the Starting Ketone: The most direct way to create analogs is to start with different substituted phenylacetones in the reductive amination process. For example, using 2- or 3-methylphenylacetone would yield the corresponding positional isomers. Using methoxy-substituted phenylacetones would produce methoxy (B1213986) analogs. nih.gov
Catalytic Hydroarylation: Advanced catalytic systems have been developed for the synthesis of phenethylamine pharmacophores. nih.gov One such strategy involves the direct hydroarylation of vinyl amine derivatives with a range of aryl halides, including aryl chlorides. nih.gov This modular and highly regioselective protocol allows for the combination of various aromatic rings with an ethylamine side chain, providing a powerful tool for creating a diverse library of analogs. nih.gov
Debenzylation of N-Substituted Precursors: Another technique involves synthesizing an N-benzyl protected phenethylamine derivative, which can then be debenzylated. A method has been described using ammonium formate as a hydrogen donor in the presence of a palladium-carbon catalyst to debenzylate N-(1-phenyl)-phenethylamine derivatives. google.com This avoids the need for high-pressure hydrogenation and can produce high yields. google.com This approach allows for the introduction of various substituents on the nitrogen atom, which can then be removed to yield the primary amine analog.
Strategies for Stereoselective Synthesis
The synthesis of specific stereoisomers (enantiomers) of phenethylamine derivatives is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a single enantiomer in high purity, avoiding the need for chiral resolution of a racemic mixture. Key strategies include the use of chiral starting materials and asymmetric catalysis.
One effective approach involves starting with an easily obtainable chiral source material. For instance, a method for producing chiral amines involves using a chiral amino alcohol as the initial building block. The process can be summarized in several steps:
Cyclization: The N-protected chiral amino alcohol is reacted with an inorganic base and sulfonyl chloride to form a cyclized intermediate. google.com
Reductive Ring Opening: The cyclized compound undergoes a reduction that opens the ring to yield an N-protected chiral amine. google.com
Deprotection and Purification: The protecting group is removed using an acidic reagent, and the final chiral amine is purified, often via crystallization of its salt form, such as the hydrochloride salt. google.com
A more modern and highly efficient method is asymmetric hydrogenation, which utilizes a chiral catalyst to induce stereoselectivity. Iridium-catalyzed asymmetric hydrogenation of boron-containing heteroarenes, such as 1,2-azaborines, represents a cutting-edge technique for accessing chiral δ-aminoboronic esters, which are valuable precursors to chiral amines. chemrxiv.org This method is noted for its ability to produce the desired products with excellent enantiomeric excess (ee) and can be scaled up for larger quantity synthesis. chemrxiv.org While these examples may not directly synthesize 4-methylphenethylamine, the principles are broadly applicable to the creation of chiral phenethylamines.
Introduction of Specific Substituents and Functional Groups
Research into designer phenethylamines provides insight into how structural modifications affect biological outcomes. Structure-activity relationship (SAR) studies have explored the impact of various functional groups. biomolther.org For example, adding a β-ketone group, lengthening the α-alkyl chain, or incorporating a pyrrolidine (B122466) ring on the N-terminus can significantly alter the compound's effects. nih.gov
The following table summarizes findings from a study on the thermogenic effects of various functional group modifications on phenethylamines:
| Modification | Example Compound Comparison | Observed Effect on Thermogenic Response | Citation |
| β-Ketone Addition | 4-methylmethamphetamine vs. Mephedrone | Oxidation at the benzylic position to a ketone significantly attenuates the hyperthermic response. | nih.gov |
| α-Alkyl Chain Elongation | Methylone vs. Butylone and Pentylone | Lengthening the α-alkyl chain from methyl to ethyl (Butylone) or propyl (Pentylone) significantly blunted the thermogenic effects. | nih.gov |
| N-Terminus Pyrrolidine Ring | Pentylone vs. MDPV | Adding a pyrrolidine ring to the nitrogen terminus significantly blunted the thermogenic effects. | nih.gov |
These findings demonstrate that even subtle changes to the molecular structure, such as the introduction of a ketone or the extension of an alkyl chain, can lead to significant changes in the molecule's biological activity profile. nih.gov
Synthesis of Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of compounds are indispensable tools in research, particularly for elucidating metabolic pathways and studying pharmacokinetics. The substitution of an atom with its heavier, stable isotope (like replacing hydrogen with deuterium) can provide a powerful handle for analytical detection and for studying reaction mechanisms. researchgate.net
Deuteration Strategies and Their Application in Pharmacokinetic Research
Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a key strategy used to modulate the pharmacokinetic properties of a drug. nih.gov This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov
Application in Pharmacokinetics:
Slowing Metabolism: Many drugs are metabolized by enzymes like the cytochrome P450 (CYP) superfamily, which often involves the cleavage of C-H bonds. nih.gov Because the C-D bond is stronger, enzymes break it at a slower rate. nih.govnih.gov This can decrease the rate of metabolic clearance, leading to a longer drug half-life and increased systemic exposure. nih.gov
Redirecting Metabolism: Deuteration at a specific site can also redirect metabolism towards other pathways, which may reduce the formation of toxic metabolites. researchgate.netnih.gov
Improved Safety Profile: The first FDA-approved deuterated drug, deutetrabenazine, demonstrates a better safety profile than its non-deuterated counterpart due to its altered metabolism. researchgate.netnih.gov
Synthetic Strategies: The synthesis of deuterated molecules typically relies on the incorporation of commercially available deuterated precursors. nih.gov Common strategies include:
Use of Deuterated Reagents: Employing simple deuterated building blocks like deuterated water (D₂O), deuterated methyl iodide (CD₃I), or deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govresearchgate.net
Reductive Amination: Using deuterated reducing agents to introduce deuterium during the formation of the amine. nih.gov
Starting Material Modification: Beginning a synthesis with a precursor that has already been deuterated. For example, a practical synthesis of deuterated dimethylamine (B145610) has been developed using deuterated tosylate (TsOCD₃) as the deuterated methylation reagent. researchgate.net
Studies have shown that deuterating phenylethylamine can potentiate its effects, likely due to a longer persistence in the brain because the deuterated version is a poorer substrate for the metabolic enzyme monoamine oxidase (MAO). nih.gov
Synthetic Pathways for Deuterated 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride
The synthesis of 2,5-(dimethoxy-d6)-4-methylphenethylamine hydrochloride involves creating a phenethylamine structure where the two methoxy groups on the aromatic ring are fully deuterated (-OCD₃). This requires a multi-step pathway starting with a suitable phenolic precursor and incorporating the deuterium atoms via a deuterated methylating agent.
A logical and established synthetic pathway is as follows:
Deuterated Williamson Ether Synthesis: The synthesis would commence with a dihydroxy-substituted precursor, such as 2,5-dihydroxy-4-methylbenzaldehyde. This precursor undergoes a Williamson ether synthesis using a deuterated methylating agent. Reacting it with a base and deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂)SO₄ would yield 2,5-(dimethoxy-d6)-4-methylbenzaldehyde .
Henry Reaction (Nitroaldol Condensation): The resulting deuterated aldehyde is then condensed with nitromethane (B149229) in a Henry reaction. This step forms the carbon backbone of the ethylamine side chain, producing the intermediate 1-(2,5-(dimethoxy-d6)-4-methylphenyl)-2-nitroethene . This is a standard method for converting an aldehyde to a nitrostyrene (B7858105), a key precursor for phenethylamines. wikipedia.org
Reduction of the Nitrostyrene: The nitro group and the alkene double bond of the nitrostyrene intermediate are then reduced to form the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which yields the free base form of the target molecule, 2,5-(dimethoxy-d6)-4-methylphenethylamine . wikipedia.org
Salt Formation: Finally, the deuterated amine free base is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the stable and crystalline 2,5-(dimethoxy-d6)-4-methylphenethylamine hydrochloride salt. studfile.net
This synthetic approach ensures the precise placement of six deuterium atoms on the methoxy groups, making the final compound suitable for advanced mechanistic and pharmacokinetic studies. The non-deuterated parent compound, 2,5-dimethoxy-4-methylphenethylamine (B1664025), is a known psychoactive substance, and studying its deuterated analog can help elucidate the role of O-demethylation in its metabolic fate. nih.gov
Pharmacological Characterization and Receptor Interactions of 4 Methylphenethylamine Hydrochloride
Primary Receptor Targets and Molecular Mechanisms
The principal molecular target for 4-Methylphenethylamine (B144676) is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) involved in regulating monoaminergic neurotransmission. nih.govwikipedia.org
4-Methylphenethylamine, a substituted phenethylamine (B48288), functions as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov The core phenethylamine structure is a key feature for agonism at this receptor. nih.gov Research on the closely related analog, β-methylphenethylamine, demonstrates its potent activation of human TAAR1, exhibiting an EC₅₀ value of 2.1 µM. nih.gov This agonistic activity is comparable to that of other psychoactive compounds like amphetamine. nih.gov TAAR1 is primarily an intracellular receptor, and its activation by ligands like 4-methylphenethylamine is a critical step in its pharmacological action. nih.govwikipedia.org
Table 1: TAAR1 Agonistic Activity of Selected Phenethylamine Analogs This table is interactive. You can sort the data by clicking on the column headers.
| Compound | EC₅₀ (µM) for TAAR1 Activation | Efficacy (Eₘₐₓ %) |
|---|---|---|
| β-Methylphenethylamine | 2.1 | 77% |
| Phenethylamine | 8.8 | 97% |
| Tyramine | 9.5 | 77% |
| Higenamine | 0.98 | 93% |
| p-Synephrine | 92 | 85% |
Data sourced from in vitro studies on human TAAR1 expressed in HEK293T cells. Efficacy is relative to the maximal effect of phenethylamine. nih.gov
Upon binding of an agonist like 4-methylphenethylamine, TAAR1 initiates a cascade of intracellular signaling events. The receptor is known to couple to Gαs and Gαq proteins. nih.govwikipedia.org Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govbluelight.org This rise in cAMP, in turn, activates Protein Kinase A (PKA). wikipedia.org Concurrently, TAAR1 activation can trigger Protein Kinase C (PKC) signaling. wikipedia.org These kinase-mediated pathways result in the phosphorylation of various downstream targets, including dopamine (B1211576) transporters (DAT), which alters their function and plays a crucial role in modulating neurotransmitter levels. wikipedia.org
Interaction with Monoaminergic Systems
4-Methylphenethylamine significantly interacts with the monoaminergic systems, not only through TAAR1 but also by directly affecting the enzymes that metabolize monoamines and the transporters responsible for their reuptake.
Phenethylamine and its derivatives are known to interact with monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like dopamine and serotonin (B10506). medchemexpress.com Structural modifications to the phenethylamine molecule influence its inhibitory activity and selectivity towards the two MAO isoforms, MAO-A and MAO-B. Specifically, β-methylation of phenethylamine substrates often confers selectivity for MAO-B inhibition. Research has demonstrated that compounds structurally similar to 4-methylphenethylamine, such as p-chloro-β-methylphenethylamine, act as selective and reversible inhibitors of MAO-B. bluelight.org This inhibition of MAO enzymes, particularly MAO-B, leads to increased synaptic concentrations of monoamine neurotransmitters by preventing their breakdown. wikipedia.org
Table 2: MAO Inhibitory Potency of Related Phenethylamines This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|
| AEPEA (α-Ethylphenethylamine) | MAO-A | 14.0 | Competitive |
| AEPEA (α-Ethylphenethylamine) | MAO-B | 234 | Competitive |
| Amphetamine | MAO-A | 5.3 | Competitive |
| Methamphetamine | MAO-A | 17.2 | Competitive |
| N,α-DEPEA | MAO-A | 251 | Weak |
| N,α-DEPEA | MAO-B | 159 | Weak |
Data sourced from in vitro inhibition studies using human recombinant MAO enzymes. medchemexpress.com
Beyond inhibiting their degradation, 4-methylphenethylamine can enhance the release of monoamine neurotransmitters. As a phenethylamine derivative, it acts as a substrate-type releasing agent at monoamine transporters. nih.gov This action is particularly notable at the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov By interacting with these transporters, the compound can induce their reversal, leading to the efflux of dopamine and other monoamines from the presynaptic neuron into the synaptic cleft. wikipedia.org While the primary action is on catecholamines, phenethylamines are also known to increase levels of serotonin, contributing to their complex pharmacological profile.
Comparative Potency with Traditional Amphetamines in MAO Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, existing in two isoforms, MAO-A and MAO-B. nih.gov These enzymes are critical in regulating the levels of various neurotransmitters. nih.gov Phenethylamines are known to interact with MAO, and their inhibitory potential is a key aspect of their pharmacological profile. nih.gov
While direct inhibitory constants (Ki) for 4-methylphenethylamine are not prominently available in the reviewed literature, analysis of structurally related compounds provides insight into its likely activity. A study exploring MAO-A inhibition among structural analogs of amphetamine provides a useful comparison. For instance, amphetamine itself shows a Ki value of 5.3 µM for MAO-A, while methamphetamine has a Ki of 17.2 µM. nih.govresearchgate.net A close structural analog, α-ethylphenethylamine (AEPEA), demonstrated competitive inhibition of human recombinant MAO-A with a Ki of 14.0 µM, showing it to be a more potent inhibitor of MAO-A than MAO-B (Ki = 234 µM). nih.govresearchgate.net This suggests that 4-methylphenethylamine likely also acts as a competitive inhibitor of MAO-A, with a potency potentially in a similar micromolar range. The inhibitory activity of these compounds on MAO can lead to an increase in the levels of neurotransmitters like dopamine and serotonin. nih.gov
Table 1: Comparative MAO-A Inhibition of Phenethylamine Analogs
| Compound | MAO-A Ki (µM) |
|---|---|
| Amphetamine | 5.3 nih.govresearchgate.net |
| α-Ethylphenethylamine (AEPEA) | 14.0 nih.govresearchgate.net |
| Methamphetamine | 17.2 nih.govresearchgate.net |
| 4-Methylphenethylamine | Data Not Available |
Serotonin Receptor Subtype Agonism
Affinity and Selectivity for Serotonin 5-HT2 Receptors (5-HT2A, 5-HT2B, 5-HT2C)
The serotonin 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a primary target for many psychoactive phenethylamines. nih.govnih.gov Agonist activity at the 5-HT2A receptor, in particular, is associated with the characteristic effects of many of these compounds. nih.govnih.gov
Table 2: 5-HT2A Receptor Affinity for a Related Phenethylamine
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 2,5-dimethoxy-4-iodophenethylamine (2C-I) | 5-HT2A | Data Not Available in this format, but noted as having moderate affinity. nih.gov |
| 4-Methylphenethylamine | 5-HT2A/2B/2C | Data Not Available |
Differential Gq-Coupling Efficacy at 5-HT2A Receptors and Its Functional Consequences
The 5-HT2A receptor canonically signals through the Gq/G11 family of G proteins. nih.gov Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
While specific data on the Gq-coupling efficacy (EC50 or Emax values) for 4-methylphenethylamine are not available, studies on related compounds confirm this mechanism. For instance, a range of psychoactive substituted phenethylamines, including 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D), have been shown to be full agonists in inositol phosphate (B84403) assays at both 5-HT2A and 5-HT2C receptors. nih.gov This indicates their ability to effectively activate the Gq signaling pathway. The efficacy of Gq activation at the 5-HT2A receptor is a critical determinant of the functional output of these compounds, and recent research has strongly correlated the magnitude of 5-HT2A-Gq signaling with psychedelic potential. nih.govresearchgate.net
Ligand-Dependent Bias in G Protein-Coupled Receptor Signaling
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govresearchgate.net For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, agonists can show bias towards either G protein-mediated signaling (e.g., Gq activation) or β-arrestin-mediated pathways. nih.govresearchgate.net This differential activation can lead to distinct physiological and behavioral outcomes.
The specific biased agonism profile for 4-methylphenethylamine at the 5-HT2A receptor has not been characterized in the available literature. However, the field is actively exploring how ligand structure influences this bias. For example, some ligands have been developed to be β-arrestin-biased at the 5-HT2A receptor, which may block the effects of other agonists and promote receptor downregulation. nih.gov Conversely, the psychedelic effects of many phenethylamines are linked to their efficacy as agonists at the Gq pathway. nih.govresearchgate.net Understanding whether 4-methylphenethylamine has a balanced or biased profile at the 5-HT2A receptor would be crucial for fully characterizing its functional consequences.
Enzymatic Interactions and Drug Metabolism Implications
Inhibition of Cytochrome P450 Enzymes (CYP1A2 and CYP2A6)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the phase I metabolism of a vast number of xenobiotics, including many drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions by altering the clearance of co-administered substances. CYP1A2 and CYP2A6 are two important isoforms involved in drug metabolism. nih.govnih.gov CYP2A6, for instance, is the primary enzyme responsible for the metabolism of nicotine. nih.govbuu.ac.th
There is no specific data available in the reviewed scientific literature regarding the inhibitory potential (IC50 or Ki values) of 4-methylphenethylamine hydrochloride on CYP1A2 and CYP2A6. The ability of flavonoids and other natural compounds to inhibit these enzymes has been documented, highlighting the importance of screening for such interactions. nih.govnih.gov Given that many phenethylamine-based compounds are substrates and potential inhibitors of CYP enzymes, the interaction of 4-methylphenethylamine with these enzymes represents a critical but currently uncharacterized aspect of its metabolic profile. Further research would be required to determine its potential to cause clinically relevant drug interactions via inhibition of CYP1A2 or CYP2A6.
Potential for Drug-Drug Interactions and Altered Co-Administered Drug Metabolism
The potential for this compound to engage in drug-drug interactions stems primarily from its likely role as a substrate and potential inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of pharmaceuticals. nih.govmdpi.comopenanesthesia.org While direct studies on 4-methylphenethylamine are limited, data from structurally related phenethylamines, such as β-Methylphenethylamine (BMPEA), suggest a basis for these interactions.
Substituted phenethylamines can influence the metabolic pathways of co-administered drugs. For instance, some amine stimulants found in dietary supplements have been shown to inhibit CYP2D6 and CYP3A4 enzymes. webmd.com The inhibition of these enzymes can lead to clinically significant interactions. When a CYP enzyme is inhibited, the metabolism of other drugs that are substrates for that same enzyme is slowed, potentially leading to increased plasma concentrations and a higher risk of toxicity. openanesthesia.orgnih.gov For example, co-administration of a CYP3A inhibitor with atorvastatin (B1662188), a substrate of CYP3A, can lead to a significant increase in atorvastatin plasma levels and associated muscle-related toxicity. mdpi.com
The metabolism of phenethylamine derivatives themselves is mediated by CYP enzymes. Studies on N-methyl, N-propargylphenylethylamine (MPPE) have shown that enzymes like CYP2B6, CYP2C19, and CYP2D6 are involved in its breakdown. nih.gov Given that 4-methylphenethylamine is a substituted phenethylamine, it is probable that it is also metabolized by one or more of these CYP isoforms. nih.govwikipedia.org
If 4-methylphenethylamine acts as an inhibitor of a specific CYP enzyme, such as CYP2D6, it could alter the therapeutic effects of other drugs. webmd.com CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs. nih.gov Inhibition of this enzyme could decrease the breakdown of these drugs, leading to elevated drug levels and potential adverse effects. Conversely, if a co-administered drug induces the CYP enzymes responsible for metabolizing 4-methylphenethylamine, it could lead to a faster breakdown of the compound, potentially diminishing its effects. openanesthesia.org The interaction is bidirectional; the metabolism of 4-methylphenethylamine can be affected by other drugs, and it can, in turn, affect the metabolism of other medications. mdpi.com
Comparative Pharmacology with Other Phenethylamine Derivatives
Ring Substitutions: Substitutions on the phenyl ring are a key determinant of a compound's activity, particularly at serotonin receptors.
Position: The placement of substituents is critical. For many psychedelic phenethylamines, a 2,5-dimethoxy substitution pattern is common. nih.gov Adding a substituent at the 4-position of this 2,5-dimethoxy-phenethylamine structure often leads to potent hallucinogenic activity. nih.govfrontiersin.org
Nature of Substituent: The type of atom or group at the 4-position modulates receptor affinity and efficacy. Alkyl or halogen groups at the para-position (R¹) of the phenyl ring tend to maintain or enhance affinity for the 5-HT₂ₐ receptor. biomolther.orgnih.govkoreascience.krnih.gov In contrast, introducing an alkoxy or nitro group at this position can decrease affinity. biomolther.org Extending the length of a 4-alkoxy group on a 2,5-dimethoxyphenethylamine backbone generally increases binding affinities at 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.govfrontiersin.org
Side-Chain Substitutions: Modifications to the ethyl sidechain also have significant pharmacological consequences.
Alpha-Methylation (α-CH₃): The addition of a methyl group at the alpha position (the carbon closest to the amino group) creates an amphetamine analog. This substitution often increases the stimulant properties of the compound and can also influence its interaction with monoamine transporters. wikipedia.orgwikipedia.org Phenethylamine derivatives generally bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their alpha-methylated (amphetamine) counterparts. nih.govfrontiersin.org
Amino Group Substitutions: Alterations to the terminal amino group can also impact pharmacology.
N-Alkylation: Adding alkyl groups to the nitrogen atom can change receptor binding profiles. For example, N-2-methoxybenzyl substitution of 2C drugs (2,5-dimethoxyphenethylamines) has been shown to increase binding affinity at serotonergic 5-HT₂ₐ and 5-HT₂꜀ receptors, as well as at adrenergic, dopaminergic, and histaminergic receptors. nih.govpsilosybiini.info
| Structural Modification | Effect on Pharmacological Activity | Example Compounds |
|---|---|---|
| Substitution at 4-position of phenyl ring (with alkyl or halogen) | Maintains or increases 5-HT₂ₐ receptor affinity biomolther.orgnih.govkoreascience.krnih.gov | 2C-I, 2C-C |
| Substitution at 4-position of phenyl ring (with alkoxy) | Can decrease 5-HT₂ₐ receptor affinity biomolther.org | 2C-O derivatives |
| Alpha-methylation (forms amphetamine analog) | Increases stimulant properties, decreases TAAR1 affinity compared to phenethylamine parent wikipedia.orgnih.govfrontiersin.org | DOM (2,5-Dimethoxy-4-methylamphetamine) |
| N-2-methoxybenzyl substitution | Increases affinity at 5-HT₂ₐ/₂꜀, adrenergic, and dopaminergic receptors nih.govpsilosybiini.info | NBOMe series (e.g., 25I-NBOMe) |
While both substituted phenethylamines and classical psychedelics like mescaline, LSD, and psilocybin exert their primary effects through the serotonin 5-HT₂ₐ receptor, their broader receptor interaction profiles and the specific intracellular signaling cascades they trigger can differ, leading to distinct pharmacological and subjective effects. nih.govnih.govclinicaltrials.govmdpi.com
Receptor Binding Profiles: Classical psychedelics are often described as "promiscuous" ligands, binding to a wide array of serotonin receptors and other receptor types. nih.gov
LSD: Binds with high affinity to a broad range of serotonin (5-HT₁ₐ/₁ₑ, 5-HT₂ₐ/₂ₑ, 5-HT₅, 5-HT₆, 5-HT₇) and dopamine (D₁-D₄) receptors. nih.govtechnologynetworks.com
Psilocybin (and its active metabolite Psilocin): Also interacts with multiple serotonin receptors but generally shows less affinity for dopamine receptors compared to LSD. nih.gov
Mescaline: A phenethylamine itself, primarily targets 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.govclinicaltrials.govveeva.com
Substituted Phenethylamines (e.g., 2C series): Typically show more selectivity for the 5-HT₂ receptor family (5-HT₂ₐ and 5-HT₂꜀) compared to the broad profile of LSD. biomolther.orgnih.govresearchgate.net However, modifications can introduce affinity for other targets; for example, N-2-methoxybenzyl (NBOMe) derivatives gain high affinity for adrenergic α₁ receptors. nih.govpsilosybiini.info
| Compound | Chemical Class | Primary Target | Other Notable Receptor Interactions |
|---|---|---|---|
| 4-Methylphenethylamine (putative) | Phenethylamine | TAAR1, Monoamine Transporters | Likely low affinity for 5-HT₂ₐ wikipedia.org |
| Mescaline | Phenethylamine | 5-HT₂ₐ clinicaltrials.govveeva.com | 5-HT₂꜀, Adrenergic α₂ₐ nih.govtechnologynetworks.com |
| LSD | Ergoline | 5-HT₂ₐ nih.gov | Multiple 5-HT subtypes, Dopamine D₁-D₃, Adrenergic α₁ nih.govtechnologynetworks.com |
| Psilocin | Tryptamine | 5-HT₂ₐ nih.gov | Multiple 5-HT subtypes, Serotonin Transporter inhibition technologynetworks.comugent.be |
Signal Transduction: Activation of the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), is not a simple on-off switch. The specific conformation the receptor adopts upon binding a ligand determines which intracellular signaling pathways are preferentially activated. The two major pathways are:
Gq/₁₁ Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which mobilizes intracellular calcium. This pathway is strongly linked to the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic potential. nih.govmdpi.com
β-Arrestin 2 Pathway: Involved in receptor desensitization and internalization, and can initiate its own distinct signaling cascades.
Research indicates that all 5-HT₂ₐ agonists, whether psychedelic or not, activate the Gq pathway to some degree. biorxiv.org The key differentiator for psychedelic activity appears to be the efficacy of Gq activation rather than a simple bias for Gq over β-arrestin. nih.govbiorxiv.org Psychedelic compounds like LSD, psilocin, and DOI are potent agonists of the Gq-PLC pathway. nih.govnih.gov In contrast, non-hallucinogenic 5-HT₂ₐ agonists, such as lisuride, tend to have very low efficacy at this pathway, even if they bind to the receptor with high affinity. nih.govbiorxiv.org Some studies have also suggested that hallucinogens may uniquely activate Gᵢ/₀-dependent signaling pathways, a trait not shared by non-hallucinogenic 5-HT₂ₐ agonists. nih.gov Therefore, while 4-methylphenethylamine and classical psychedelics may share a primary receptor target, the intensity and specific nature of the downstream signaling they initiate likely account for their differing pharmacological profiles.
Metabolic Pathways and Pharmacokinetic Considerations
In Vivo Biotransformation Pathways
The in vivo biotransformation of 4-methylphenethylamine (B144676) involves several key enzymatic pathways that are common to endogenous and exogenous phenethylamines. wikipedia.org These pathways are responsible for the degradation and clearance of the compound from the body.
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters and related compounds. frontiersin.org The two primary isoforms, MAO-A and MAO-B, are located on the outer membrane of mitochondria and play distinct but sometimes overlapping roles in the degradation of amines. clinpgx.orgresearchgate.net
MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B shows a preference for phenylethylamine (PEA), the parent compound of 4-methylphenethylamine. clinpgx.org Both MAO-A and MAO-B are capable of oxidizing dopamine (B1211576). clinpgx.org The metabolism of PEA by MAO results in the formation of phenylacetaldehyde (B1677652), which is subsequently oxidized by aldehyde dehydrogenase to its primary urinary metabolite, β-phenylacetic acid. wikipedia.org Given that 4-methylphenethylamine is a structural analog of PEA, it is a presumed substrate for both MAO-A and MAO-B. The presence of the methyl group on the phenyl ring may influence its selectivity for one isoform over the other. The inhibition of MAO enzymes can lead to a significant increase in the brain concentration of phenethylamines. wikipedia.org
Table 1: Key Enzymes in Phenethylamine (B48288) Metabolism
| Enzyme Family | Specific Isoform(s) | Primary Role in Phenethylamine Metabolism | Reference(s) |
|---|---|---|---|
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Catalyze oxidative deamination of phenethylamine to phenylacetaldehyde. MAO-B preferentially metabolizes PEA. | wikipedia.orgclinpgx.org |
| Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP2A6 | Involved in oxidative reactions, such as aromatic and side-chain hydroxylation. 4-MPEA may inhibit CYP1A2 and CYP2A6. | nih.govwikipedia.org |
| Aldehyde Dehydrogenase (ALDH) | Not specified | Oxidizes the intermediate phenylacetaldehyde (from MAO action) to β-phenylacetic acid. | wikipedia.org |
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.comnih.gov These enzymes typically catalyze oxidative reactions, such as hydroxylation. mdpi.com
Research indicates that 4-methylphenethylamine interacts with the CYP system, with studies suggesting it can inhibit the human CYP1A2 and CYP2A6 isoforms. wikipedia.org Studies on the closely related compound, 4-methyl-amphetamine, have shown that the CYP2D6 enzyme is involved in its aromatic hydroxylation. nih.gov Other research on substituted phenethylamines has identified CYP2B6 and CYP2C19 as also contributing to their metabolism. nih.gov This suggests that the metabolic fate of 4-methylphenethylamine hydrochloride is, in part, determined by CYP-mediated oxidation, which can occur at the aromatic ring, the ethyl side chain, or the para-methyl group. nih.gov
Metabolite Identification and Characterization
The metabolism of a parent compound results in the formation of primary metabolites, which may then undergo further changes (conjugation) to form secondary metabolites.
Direct metabolic studies on 4-methylphenethylamine are not extensively detailed in the available literature, but its metabolic profile can be inferred from closely related compounds like 4-methyl-amphetamine. nih.gov For 4-methyl-amphetamine, metabolic pathways include aromatic hydroxylation, hydroxylation of the phenylmethyl group, and subsequent oxidation to a carboxylic acid. nih.gov The primary metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble secondary metabolites that are more easily excreted. nih.gov
For the parent compound phenethylamine, the primary metabolite is β-phenylacetic acid. wikipedia.org It is therefore highly probable that 4-methylphenethylamine is metabolized via similar pathways.
Table 2: Predicted Metabolites of 4-Methylphenethylamine Based on Related Compounds
| Metabolite Type | Predicted Metabolic Pathway | Potential Metabolite Structure | Reference(s) |
|---|---|---|---|
| Primary | Aromatic Hydroxylation | Hydroxy-4-methylphenethylamine | nih.gov |
| Primary | Methyl Group Hydroxylation | 4-(Hydroxymethyl)phenethylamine | nih.gov |
| Primary | Methyl Group Oxidation | 4-Carboxyphenethylamine | nih.gov |
| Primary | Side-Chain Hydroxylation | 4-Methyl-β-hydroxyphenethylamine | nih.gov |
| Secondary | Glucuronidation/Sulfation | Glucuronide or sulfate (B86663) conjugates of primary hydroxy metabolites | nih.govnih.gov |
Influence of Structural Modifications on Metabolic Stability
Altering the chemical structure of a compound, for instance through deuteration, can have a significant impact on its metabolic profile and stability.
Deuteration is the process of replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612). juniperpublishers.com This substitution can significantly alter the pharmacokinetics of a compound due to the "kinetic isotope effect" (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes like MAO and CYP450 to break. juniperpublishers.comresearchgate.net This often results in a slower rate of metabolism, which can prolong the biological half-life of the drug. juniperpublishers.comnih.gov
A study on phenethylamine demonstrated this effect clearly. When rats were administered a mixture of normal phenethylamine and phenethylamine deuterated at the alpha-carbon (the carbon adjacent to the amine group), significantly higher levels of the deuterated version were found in the brain, liver, and plasma. nih.gov This enrichment was attributed to the protection of the deuterated compound from degradation by monoamine oxidase. nih.gov Conversely, deuteration at the beta-carbon did not produce the same protective effect. nih.gov
This principle suggests that deuterating 4-methylphenethylamine at metabolically active sites, such as the alpha-carbon or the para-methyl group, would likely slow its degradation. juniperpublishers.comnih.gov Slowing metabolism at a primary site can sometimes lead to "metabolic switching," where the body increasingly uses alternative metabolic pathways. nih.gov
Preclinical Pharmacokinetic Profiles
In Vivo Distribution and Blood-Brain Barrier Penetration
The in vivo distribution and the ability of a compound to cross the blood-brain barrier (BBB) are critical determinants of its pharmacological activity within the central nervous system (CNS). For phenethylamine derivatives, including 4-Methylphenethylamine, these pharmacokinetic properties are significantly influenced by their physicochemical characteristics, particularly lipophilicity.
A key study by Mosnaim and colleagues provides direct evidence of 4-Methylphenethylamine's ability to cross the blood-brain barrier in rats. nih.gov The researchers determined the brain-uptake index (BUI) for several monomethylated phenylethylamine derivatives. The BUI is a measure of a compound's ability to be taken up by the brain from the blood, with water typically used as a reference standard at 100%. In this study, p-methylphenylethylamine (4-methylphenethylamine) demonstrated a high brain-uptake index, indicating efficient penetration into the brain. nih.gov
The study also revealed that phenylethylamine and its monomethylated derivatives, including the alpha-methyl and N-methyl analogs, readily cross the blood-brain barrier, likely via passive diffusion due to their lipophilic nature. nih.gov The distribution within the brain for phenylethylamine and α-methylphenylethylamine was found to be relatively even across different regions, such as the cerebellum, frontal cortex, and striatum. nih.gov Although specific regional distribution data for 4-Methylphenethylamine was not detailed, its structural similarity suggests a potentially widespread distribution within the CNS.
The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (LogP), is a major predictor of its ability to cross the blood-brain barrier. nih.govnih.gov While a specific experimentally determined LogP value for this compound is not cited in the reviewed literature, the general structure of phenethylamines allows for passive diffusion across the lipid-rich membranes of the BBB. wikipedia.org
It is also important to consider that some psychostimulant drugs, such as methamphetamine, which is structurally related to 4-Methylphenethylamine, have been shown to increase the permeability of the blood-brain barrier. This effect can be mediated through various mechanisms, including the alteration of tight junction proteins that form the barrier. nih.gov However, it is not confirmed whether this compound possesses a similar capacity to modulate BBB integrity.
The following table summarizes the brain-uptake index of 4-Methylphenethylamine and related compounds as reported in a preclinical study.
| Compound | Brain-Uptake Index (%) ± SD |
| p-Methylphenylethylamine | 108 ± 11 |
| α-Methylphenylethylamine | 98 ± 14 |
| Phenylethylamine | 83 ± 6 |
| N-Methylphenylethylamine | 78 ± 11 |
| o-Methylphenylethylamine | 62 ± 7 |
| β-Methylphenylethylamine | 56 ± 6 |
| Data sourced from a study in rats, with water as a reference at 100%. nih.gov |
This data quantitatively demonstrates the efficient passage of 4-Methylphenethylamine into the brain, surpassing that of the parent compound, phenylethylamine, and several of its other methylated isomers. nih.gov This high degree of BBB penetration is a fundamental aspect of its preclinical pharmacokinetic profile and a prerequisite for its central nervous system activity.
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy provides fundamental insights into the molecular architecture of 4-Methylphenethylamine (B144676) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods allow for unambiguous identity confirmation and functional group analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of 4-Methylphenethylamine hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's atomic connectivity.
In a typical ¹H NMR spectrum, the signals corresponding to the protons of this compound can be explicitly assigned. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic pattern for this substitution. researchgate.net The protons of the ethylamine (B1201723) side chain present as two triplets, while the singlet signal of the methyl group protons confirms its presence and position on the aromatic ring.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment in the molecule. The spectrum would show distinct signals for the methyl carbon, the two aliphatic carbons of the ethylamine chain, and the four unique carbons of the para-substituted aromatic ring. chemicalbook.com The specific chemical shifts are influenced by the electronic environment of each nucleus, providing a robust fingerprint for identity confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methylphenethylamine Note: Data are predicted and may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (ortho to CH₂) | ~7.10 (d) | ~129.5 |
| Aromatic CH (meta to CH₂) | ~7.05 (d) | ~129.0 |
| Ar-C-CH₂ | - | ~136.0 |
| Ar-C-CH₃ | - | ~135.5 |
| -CH₂-CH₂-NH₂ | ~2.95 (t) | ~43.0 |
| -CH₂-CH₂-NH₂ | ~2.70 (t) | ~36.0 |
| -CH₃ | ~2.30 (s) | ~21.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum provides clear evidence for the key structural components. chemicalbook.comspectra-analysis.com
The presence of the primary amine hydrochloride is typically confirmed by broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺). The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The para-disubstitution pattern on the benzene ring often gives rise to a characteristic C-H out-of-plane bending vibration around 800-840 cm⁻¹. researchgate.net Aliphatic C-H stretches from the ethyl chain and the methyl group appear in the 2850-2960 cm⁻¹ range. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2500 | N-H Stretch (broad) | Primary Ammonium Salt (-NH₃⁺) |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend | Aliphatic (CH₂) |
| 840-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 4-Methylphenethylamine and analyzing its fragmentation pattern, which can be used for structural confirmation. The molecular weight of the free base form (C₉H₁₃N) is 135.21 g/mol . wikipedia.org
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common and significant fragmentation pathway for phenethylamines involves the cleavage of the carbon-carbon bond beta to the nitrogen atom. nih.gov For 4-Methylphenethylamine, this cleavage results in the formation of a stable 4-methylbenzyl cation (m/z 105), which is often the base peak in the spectrum. Another potential fragmentation involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule, a process observed in electrospray ionization (ESI). sci-hub.seies.gov.pl
Table 3: Major Mass Spectral Fragments of 4-Methylphenethylamine (Free Base)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 105 | [C₈H₉]⁺ | Beta-cleavage, loss of •CH₂NH₂ |
| 91 | [C₇H₇]⁺ | Loss of CH₂ from [C₈H₉]⁺ (Tropylium ion) |
| 30 | [CH₄N]⁺ | Alpha-cleavage, [CH₂NH₂]⁺ |
Chromatographic Methods for Quantification and Characterization
Chromatographic techniques are indispensable for separating this compound from impurities or other components in a mixture, enabling accurate quantification and characterization of physical properties like lipophilicity.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile compounds like 4-Methylphenethylamine. nih.govunodc.org The analysis typically involves derivatizing the amine or analyzing its free base form after extraction from the salt. The compound is vaporized and separated from non-volatile impurities and other volatile components based on its boiling point and interaction with a capillary column stationary phase.
Specialized columns, such as the Agilent CP-Volamine, are often employed for amine analysis to prevent peak tailing and ensure symmetrical peak shapes, which is crucial for accurate quantification. nih.govresearchgate.net The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame, allowing for the determination of purity by comparing the area of the analyte peak to the total area of all peaks in the chromatogram. researchgate.net
Table 4: Typical GC-FID Parameters for Amine Analysis
| Parameter | Setting |
| Column | Agilent CP-Volamine or HP-5 (e.g., 30 m x 0.32 mm x 0.25 µm) dea.gov |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~270 °C dea.gov |
| Detector Temperature | ~280 °C dea.gov |
| Oven Program | Initial temp ~100 °C, ramp to ~320 °C at 20-35 °C/min dea.gov |
| Injection Mode | Split |
Thin-Layer Chromatography (TLC) for Lipophilicity Estimation and Separation
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative analysis of 4-Methylphenethylamine and for estimating its lipophilicity. nih.govpageplace.de For separation, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to ascend the plate. Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. nih.gov
Lipophilicity, a key parameter influencing a compound's pharmacokinetic behavior, can be estimated using reversed-phase TLC (RP-TLC). mdpi.com In this method, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water. The retention factor (Rf) is measured and can be correlated with the compound's octanol-water partition coefficient (LogP). By running a series of standards with known LogP values, a calibration curve can be generated to estimate the LogP of 4-Methylphenethylamine.
Table 5: Example TLC System for Lipophilicity (LogP) Estimation
| Component | Description |
| Stationary Phase | RP-18 F₂₅₄s plates |
| Mobile Phase | Acetonitrile/Water mixture (varying proportions, e.g., 50-80% acetonitrile) mdpi.com |
| Detection | UV light at 254 nm or staining with a visualizing agent (e.g., Fast Black K salt) nih.gov |
| Measurement | Retention Factor (Rf) calculated as (distance traveled by spot) / (distance traveled by solvent front) |
| Analysis | Correlation of Rf values with known LogP values of standards to determine the lipophilicity of the analyte. |
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental in characterizing the interaction of this compound with specific receptors at a molecular level. These assays provide crucial data on binding affinity, signaling pathways, and functional activity.
Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of a compound for a specific receptor. nih.gov This technique involves incubating a biological sample containing the receptor of interest (e.g., cell membranes from transfected cells or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand (a molecule with known high affinity for the receptor) and varying concentrations of the unlabeled test compound, in this case, this compound. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, an inhibition constant (Ki) can be calculated. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. For ease of interpretation and comparison, Ki values are often expressed as pKi, which is the negative base-10 logarithm of the Ki (pKi = -log Ki). A higher pKi value indicates a greater binding affinity.
Structure-activity relationship (SAR) studies of substituted phenethylamines reveal that modifications to the phenyl ring and the ethylamine sidechain can significantly alter receptor affinity. biomolther.orgbiomolther.org For instance, at serotonin (B10506) 5-HT2A receptors, the addition of methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, a common feature in many psychedelic phenethylamines, generally confers high affinity. frontiersin.org The nature and position of a third substituent on the ring further modulate this affinity. While specific pKi values for this compound at a wide range of receptors are not extensively documented in publicly available literature, based on the pharmacology of similar phenethylamines, it is expected to interact with trace amine-associated receptors (TAARs) and monoamine transporters. Its affinity for other receptors, such as serotonin and adrenergic subtypes, would be influenced by the presence and position of the methyl group on the phenyl ring.
Table 1: Representative pKi Values for Related Phenethylamine (B48288) Compounds at Human Receptors
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | TAAR1 |
| Phenethylamine | - | - | - | 5.1 |
| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 7.1 | 6.5 | <5.0 | 5.6 |
| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | 7.0 | 6.4 | <5.0 | 5.7 |
| 2,5-Dimethoxy-4-chlorophenethylamine (2C-C) | 6.8 | 6.3 | <5.0 | 5.8 |
Note: This table presents data for structurally related compounds to illustrate the range of affinities within the phenethylamine class. Data for this compound is not available in this format.
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time assay used to study G protein-coupled receptor (GPCR) signaling in living cells. nih.gov This technology is particularly useful for determining the functional activity and signaling preference of a compound like this compound. The assay relies on the non-radiative transfer of energy between a bioluminescent donor (typically a luciferase, such as Renilla luciferase or Rluc) and a fluorescent acceptor (such as Green Fluorescent Protein, GFP).
To assess GPCR activation, the receptor can be fused to the donor, and a signaling molecule, such as β-arrestin or a G protein subunit, can be fused to the acceptor. Upon agonist binding to the receptor, a conformational change occurs, leading to the recruitment of the signaling molecule. This brings the donor and acceptor into close proximity (typically <10 nm), allowing for energy transfer and the emission of light by the acceptor. The ratio of acceptor to donor emission is measured, and an increase in this ratio indicates receptor activation. BRET can also be used to measure the production of second messengers like cyclic AMP (cAMP) using biosensors that change their conformation and BRET signal upon binding to the messenger. nih.gov
4-Methylphenethylamine is known to be an agonist at the human trace amine-associated receptor 1 (TAAR1), a GPCR that signals primarily through the Gs protein, leading to an increase in intracellular cAMP. nih.gov BRET assays are well-suited to quantify the potency (EC50) and efficacy (Emax) of this compound at TAAR1. nih.gov By comparing the BRET signal generated by different downstream effectors (e.g., Gs, Gi, β-arrestin), the signaling preference or "bias" of the compound can be determined.
Table 2: Representative TAAR1 Agonist Activity Data from BRET-based cAMP Assays
| Compound | EC50 (µM) | Emax (% of Phenethylamine) |
| β-Phenylethylamine (PEA) | 1.5 | 100% |
| Tyramine | 1.2 | 100% |
| RO5263397 (Selective TAAR1 Agonist) | 0.005 | 85% |
Note: This table illustrates typical data obtained from BRET assays for TAAR1 agonists. Specific data for this compound is not detailed in the available literature.
Calcium flux assays are functional assays used to measure the mobilization of intracellular calcium (Ca2+), which is a hallmark of the activation of GPCRs coupled to the Gq/11 family of G proteins. nih.gov When a ligand activates a Gq/11-coupled receptor, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in their fluorescent properties upon binding to Ca2+. The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope, providing a dynamic reading of receptor activation.
Many serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are Gq/11-coupled. nih.gov Given that many substituted phenethylamines show affinity for these receptors, calcium flux assays are a critical tool to determine if this compound acts as an agonist at these sites. The potency (EC50) and efficacy (Emax) of the compound in eliciting a calcium response can be quantified and compared to known reference agonists.
Preclinical Behavioral Models
Preclinical behavioral models in animals are used to investigate the in vivo effects of this compound and to predict its potential psychoactive properties in humans.
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, particularly mice, following the administration of serotonin 5-HT2A receptor agonists. nih.govnih.gov This behavioral response is widely considered a reliable preclinical model for predicting the psychedelic-like potential of a compound in humans. nih.gov A strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.
Table 3: Representative Head-Twitch Response Data for Substituted Phenethylamines in Mice
| Compound | ED50 (mg/kg) | Maximal Response (Twitches/30 min) |
| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 0.5 - 1.0 | ~25 |
| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 0.3 - 0.6 | ~30 |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 1.0 - 2.0 | ~20 |
Note: This table presents data for related alpha-methylated phenethylamines (amphetamines) which are potent inducers of HTR. This illustrates the type of data generated in such studies.
In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.govnih.gov This method provides critical information on how a compound like this compound affects neurotransmitter systems, such as dopamine (B1211576) and serotonin.
The procedure involves the stereotaxic implantation of a small, semipermeable microdialysis probe into a target brain area, for example, the nucleus accumbens or prefrontal cortex. The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters present in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate samples are then analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry, to quantify the levels of dopamine, serotonin, and their metabolites.
Many phenethylamine derivatives are known to act as monoamine releasing agents by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.net They can cause the reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft. By using in vivo microdialysis, researchers can determine the potency and efficacy of this compound in inducing the release of dopamine and serotonin, and can also assess the relative preference for one neurotransmitter system over the other.
Computational Chemistry and Molecular Modeling
In the study of this compound and related phenethylamine derivatives, computational chemistry and molecular modeling have become indispensable tools. These in silico methods provide deep insights into molecular structures, properties, and interactions that are often difficult to obtain through experimental means alone. By simulating molecular behavior at an atomic level, researchers can predict biological activity, understand mechanisms of action, and design novel analogs with desired properties.
Quantum Mechanical Optimization and Density Functional Theory (DFT) for Molecular Structure
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and geometry of molecules. These calculations are based on solving the Schrödinger equation, providing a detailed description of molecular properties. Among the various QM methods, Density Functional Theory (DFT) has emerged as a powerful and widely used approach in computational chemistry due to its balance of accuracy and computational efficiency. DFT is based on the principle that the electron density of a system determines all its ground-state molecular properties.
For phenethylamine derivatives, DFT calculations are crucial for elucidating accurate molecular structures. The process typically involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. Studies on related phenethylamine derivatives have employed DFT to explore their electronic structure, vibrational frequencies (FT-IR and Raman spectra), and molecular electrostatic potential (MEP). The MEP, for instance, is vital for understanding how a molecule will interact with other molecules, highlighting regions that are rich or poor in electrons.
Furthermore, DFT calculations allow for the determination of various quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. Such computational analyses provide a foundational understanding of the intrinsic properties of 4-Methylphenethylamine, which is essential for interpreting its interactions at a molecular level.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a dynamic view of how a ligand, such as 4-Methylphenethylamine, interacts with its biological target, typically a protein receptor. This approach is invaluable for understanding the conformational changes, binding stability, and key intermolecular interactions that govern the ligand-receptor recognition process.
The process begins with a molecular docking study to predict the preferred binding orientation of the ligand within the receptor's active site. Docking algorithms generate various poses and score them based on binding affinity. Following docking, the most promising ligand-receptor complex is subjected to MD simulations. These simulations place the complex in a simulated physiological environment, including water molecules and ions, and track its atomic movements over a set period, often nanoseconds.
Analysis of the MD trajectory can reveal crucial details about the interaction. For instance, researchers can monitor the root-mean-square deviation (RMSD) to assess the stability of the complex over time. They can also identify specific amino acid residues in the receptor that form stable hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. Such studies have been performed on various phenethylamine derivatives and their targets, such as monoamine oxidase (MAO), to elucidate their mechanism of inhibition. The binding free energy, a measure of the affinity between the ligand and the receptor, can also be calculated from these simulations, providing a quantitative estimate of binding potency.
| Parameter | Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable binding pose. |
| Binding Free Energy (ΔGbind, kcal/mol) | -114.56 | Represents the overall binding affinity of the ligand to the receptor. |
| Average RMSD (Å) | 1.8 | A low and stable RMSD suggests the complex is stable throughout the simulation. |
| Key Interacting Residues | TYR398, TYR435, CYS172 | Specific amino acids forming critical bonds with the ligand. |
| Number of Hydrogen Bonds | 2-4 | Fluctuations indicate dynamic but persistent hydrogen bonding. |
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling and Analog Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topological indices.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. The statistical quality and predictive power of the resulting model are rigorously evaluated using metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. QSAR studies on phenethylamine derivatives and related scaffolds, such as monoamine oxidase inhibitors, have successfully identified key structural features important for activity. For example, a QSAR model might reveal that higher molecular weight and specific electronic properties are correlated with increased inhibitory activity against a target enzyme. These insights are instrumental in the rational design of new analogs, like derivatives of 4-Methylphenethylamine, for specific biological targets.
| Statistical Parameter | Value | Description |
|---|---|---|
| n | 20 | Number of compounds in the dataset. |
| R² (Correlation Coefficient) | 0.9033 | Measures the goodness of fit of the model. A value closer to 1 is better. |
| Q² (Cross-validated R²) | 0.8376 | Measures the internal predictive ability of the model. |
| F-statistic | 181.936 | Indicates the statistical significance of the model. |
| Descriptors in Model | MW, HOMO, BetaPol | The molecular properties found to be most influential on activity (e.g., Molecular Weight, HOMO energy, Beta Polarizability). |
Structure Activity Relationships and Rational Drug Design
Elucidating Key Structural Determinants for Receptor Selectivity
The interaction of a phenethylamine (B48288) derivative with a receptor is not a monolithic event but a complex interplay of various structural features of the ligand. Substitutions on the aromatic ring, the alkyl side chain, and the terminal amine all contribute to the compound's binding profile.
The structure-activity relationship (SAR) of phenethylamines is significantly influenced by substitutions on both the aromatic ring and the ethylamine (B1201723) side chain. For instance, at the 5-hydroxytryptamine type 2A receptor (5-HT2A), the nature of the substituent at the para-position (R¹) of the phenyl ring is critical. Studies show that affinity for the 5-HT2A receptor is maintained or enhanced when this position contains an alkyl or a halogen group. nih.gov Conversely, the presence of an alkoxy or nitro group in the same position tends to decrease binding affinity. nih.gov
On the ethylamine side chain, the introduction of an alkyl group at the alpha (α) carbon position has a notable effect. An α-alkyl group, such as a methyl group, typically reduces direct agonist activity at both α and β-adrenergic receptors. pharmacy180.com However, this substitution also sterically hinders the molecule from being easily broken down by enzymes like monoamine oxidase (MAO), which significantly increases the compound's duration of action. pharmacy180.com
Furthermore, the size of substituents at other positions can impact selectivity. For many 2,5-dimethoxyphenethylamines, increasing the size and lipophilicity of the substituent at the 4-position generally leads to an increase in binding affinities at both 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net
| Substitution Position | Substituent Type | Effect on 5-HT2A Receptor Affinity | Reference |
|---|---|---|---|
| Phenyl Ring (Para-position) | Alkyl or Halogen | Maintained or Increased | nih.gov |
| Phenyl Ring (Para-position) | Alkoxy or Nitro | Decreased | nih.gov |
| Ethylamine Side Chain (α-position) | Alkyl (e.g., Methyl) | Reduced direct agonism, increased duration of action | pharmacy180.com |
| Phenyl Ring (4-position of 2,5-dimethoxy-phenethylamines) | Increasingly large/lipophilic | Generally Increased | nih.govresearchgate.net |
A particularly effective strategy for enhancing affinity and potency at the 5-HT2A receptor involves the addition of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine, creating N-benzyl phenethylamines. nih.gov This structural modification can increase binding affinity by as much as 300-fold compared to simpler N-alkyl substitutions. nih.gov These N-benzyl analogs are not only potent but also highly efficacious agonists at the 5-HT2A receptor. nih.govnih.gov
Molecular modeling and mutation experiments suggest a specific mechanism for this enhanced affinity. The N-benzyl moiety is believed to interact with the phenylalanine residue at position 339 (Phe339) of the 5-HT2A receptor, while the core phenethylamine portion interacts with the adjacent Phe340. nih.gov This dual interaction provides a strong anchor for the ligand in the receptor's binding pocket. nih.gov
Further modifications to the N-benzyl ring itself can fine-tune the compound's properties. For example, the N-(2-hydroxybenzyl) substituted compounds have been shown to be exceptionally potent, with one analog (compound 1b in the cited study) exhibiting an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor in functional assays. nih.govacs.org In contrast, N-(2-fluorobenzyl) substitutions generally result in lower affinity and efficacy. nih.gov
| Compound Type | Key Structural Feature | Effect at 5-HT2A Receptor | Reference |
|---|---|---|---|
| N-Benzyl Phenethylamines | Addition of N-benzyl group | Up to 300-fold increase in affinity; high potency and efficacy | nih.gov |
| N-(2-hydroxybenzyl) Phenethylamines | 2-hydroxy substitution on benzyl ring | Very high functional potency and selectivity | nih.govacs.org |
| N-(2-fluorobenzyl) Phenethylamines | 2-fluoro substitution on benzyl ring | Inferior affinity, efficacy, and selectivity | nih.gov |
Beyond simple size and shape (steric factors), the electrostatic properties of a ligand are crucial for its interaction with a receptor. For N-benzyl-phenethylamines, research has demonstrated a clear correlation between the electron density at specific positions on the N-benzyl ring and the compound's binding affinity and functional potency at the 5-HT2A receptor. digitellinc.com This relationship was established using various measures of electron density, including Hammett sigma values and computational modeling of electrostatic surface potentials. digitellinc.com
This highlights that rational drug design must consider the subtle electronic landscape of a molecule. The distribution of partial charges across the ligand influences the strength and nature of non-covalent interactions, such as pi-stacking and hydrogen bonds, which are fundamental to receptor binding and activation. digitellinc.com Studies on other phenylethylamine derivatives have also shown that the molecular electrostatic potential in the region of the nitrogen's lone electron pair is a more effective predictor of binding potency at adrenergic receptors than other chemical properties. nih.gov
Rational Design Strategies for Modulating Pharmacological Profiles
A deep understanding of structure-activity relationships allows for the rational design of new molecules with tailored pharmacological effects. This includes creating compounds that activate specific intracellular signaling cascades or that have a desired onset and duration of action.
G protein-coupled receptors (GPCRs), such as the 5-HT2A receptor, can signal through multiple intracellular pathways. Classically, agonist binding activates a G protein (like Gq for the 5-HT2A receptor), but it also leads to the recruitment of proteins called β-arrestins. nih.gov β-arrestins were initially seen as terminators of G protein signaling, but are now known to initiate their own distinct signaling cascades. nih.govyoutube.com
A "biased agonist" is a ligand that preferentially activates one of these pathways over the other. nih.gov For example, a Gq-biased agonist would trigger Gq-mediated signaling with little to no recruitment of β-arrestin, while a β-arrestin-biased agonist would do the opposite. youtube.com This concept offers a powerful strategy for designing drugs that produce desired therapeutic effects (mediated by one pathway) while minimizing side effects (potentially mediated by another). youtube.com
In the context of phenethylamines, it has been shown that even simple modifications to the N-benzyl ring can produce ligands with functional selectivity, or bias, for specific 5-HT2A signaling pathways. digitellinc.com The ability to fine-tune a ligand to selectively engage either Gq or β-arrestin pathways represents a sophisticated approach to rational drug design, moving beyond simple receptor affinity and efficacy. digitellinc.comnih.gov
The clinical utility of a drug is heavily dependent on its pharmacokinetic profile, including how quickly it takes effect and how long those effects last. These properties can be rationally engineered by modifying the chemical structure of a compound. pharmacy180.com
A primary determinant of the duration of action for many phenethylamines is their susceptibility to metabolism by monoamine oxidase (MAO). pharmacy180.com As mentioned previously, introducing a methyl group at the α-carbon of the ethylamine side chain (a structural feature of amphetamines) makes the compound resistant to degradation by MAO. pharmacy180.com This simple alkyl substitution significantly prolongs the compound's half-life and, consequently, its duration of action. pharmacy180.com
Conversely, compounds with shorter half-lives may have a shorter duration of action, which can influence behavioral effects such as self-administration patterns in preclinical models. nih.gov Therefore, by targeting metabolic pathways and altering a molecule's susceptibility to enzymatic breakdown, medicinal chemists can design analogs with a desired pharmacokinetic profile, whether for short-acting or long-acting applications.
Strategies for Enhancing Receptor Selectivity and Potency
The structure-activity relationships (SAR) of phenethylamines have been extensively studied to understand how molecular modifications influence their interaction with serotonin (B10506) receptors. researchgate.netopen-foundation.orgnih.gov Phenethylamines are generally selective for the 5-HT₂ receptor subtypes but often lack high selectivity between the individual 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. nih.gov However, specific structural alterations can significantly enhance both binding affinity and functional potency, as well as improve selectivity for the 5-HT₂A receptor, which is the primary target for psychedelic compounds. researchgate.netopen-foundation.orgnih.gov
One of the most effective strategies for increasing potency at the 5-HT₂A receptor is the N-benzyl substitution of phenethylamines. nih.govnih.gov Traditionally, converting a primary amine in a phenethylamine to a secondary amine was thought to cause a significant loss in 5-HT₂A activity. nih.gov The introduction of an N-benzyl group proved to be an exception, leading to a marked increase in both binding affinity and functional potency. nih.govnih.gov Further exploration of the N-benzyl moiety has revealed that substitutions on the benzyl ring itself can fine-tune activity. For instance, an N-(2-hydroxybenzyl) substitution on certain phenethylamines resulted in the most functionally potent ligands, with one compound showing an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor in functional assays. nih.gov In contrast, N-(2-methoxybenzyl) substitutions generally led to less active and less selective compounds. nih.gov
Modifications to the phenethylamine core structure also play a critical role. Extensive SAR studies have been conducted on the 4-position of the phenyl ring. nih.gov Research on 2,5-dimethoxyphenethylamines shows that extending the 4-alkoxy-group generally increases binding affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org The nature of the substituent at this position is crucial; placing alkyl or halogen groups at the para-position of the phenyl ring tends to maintain or enhance affinity for the 5-HT₂A receptor. nih.gov Conversely, an alkoxy or nitro group at the same position can decrease affinity. nih.gov The introduction of fluorine atoms into an alkoxy side chain can also modulate receptor affinity, with progressive fluorination generally increasing affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org
These strategies highlight a rational approach to drug design, where specific, targeted chemical modifications can be used to optimize the pharmacological profile of phenethylamine derivatives for enhanced potency and receptor selectivity.
Table 1: Impact of Structural Modifications on 5-HT₂A/₂C Receptor Activity
This table summarizes findings on how different chemical substitutions on the phenethylamine scaffold influence receptor binding affinity and functional activity, based on data from multiple studies.
| Structural Modification | Effect on 5-HT₂A Receptor | Effect on 5-HT₂C Receptor | Selectivity for 5-HT₂A | Source |
| N-Benzyl Substitution | Significant increase in affinity and potency | Variable | Can be significantly increased | nih.govnih.gov |
| N-(2-hydroxybenzyl) Substitution | High functional potency | Lower potency | High (>400-fold in some cases) | nih.gov |
| N-(2-methoxybenzyl) Substitution | Less active | Less active | Generally lower | nih.gov |
| 4-Position Alkyl or Halogen Group | Affinity maintained or enhanced | High affinity often maintained | Low to moderate | nih.gov |
| 4-Position Alkoxy or Nitro Group | Decreased affinity | Not specified | Not specified | nih.gov |
| Extension of 4-Alkoxy Chain | Generally increased binding affinity | Generally increased binding affinity | Mixed effects | frontiersin.org |
| Fluorination of 4-Alkoxy Chain | Increased affinity with progressive fluorination | Increased affinity with progressive fluorination | Can be increased | frontiersin.org |
Structure-Activity Relationships in Relation to Behavioral Outcomes
Understanding the link between a compound's structure and its effect on behavior is a fundamental goal in pharmacology. For psychedelic phenethylamines, preclinical animal models are essential tools for investigating how structural modifications that alter receptor interactions translate into specific behavioral responses. researchgate.netnih.govnih.gov These models allow for controlled studies that can elucidate the mechanisms underlying the pharmacological effects observed. nih.govnih.gov
Correlation between Gq-Efficacy and Psychedelic Potential in Preclinical Models
The primary molecular target for classic psychedelic drugs is the serotonin 2A (5-HT₂A) receptor. researchgate.netopen-foundation.org This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of the Gq pathway stimulates phospholipase C, leading to the mobilization of intracellular calcium. acs.org Therefore, a compound's efficacy in stimulating calcium mobilization via the 5-HT₂A receptor serves as a direct in vitro measure of its Gq-efficacy. acs.org
A strong correlation has been established between a compound's Gq-efficacy at the 5-HT₂A receptor and its potential to produce psychedelic-like effects in preclinical models. The most widely used behavioral assay to assess 5-HT₂A receptor activation in vivo is the head-twitch response (HTR) in rodents. acs.orgmdpi.com This behavior is considered a proxy for the hallucinogenic effects observed in humans. mdpi.com
Studies on various classes of psychedelics, including tryptamines and phenethylamines, have demonstrated this link. For example, a series of 4-substituted tryptamines were shown to be efficacious 5-HT₂A agonists in calcium mobilization assays, and all of these compounds induced the HTR in mice. acs.org The potency of a compound in the HTR assay was found to be related to its functional activity at the 5-HT₂A receptor. acs.org Similarly, potent N-benzyl phenethylamine derivatives, such as 25B-NBOMe, are known to induce a strong head-twitch response, consistent with their high efficacy at the 5-HT₂A receptor. nih.govmdpi.com This robust correlation between in vitro Gq-efficacy and in vivo HTR provides a predictive framework for evaluating the potential psychedelic activity of novel compounds based on their molecular pharmacology.
Table 2: Correlation of 5-HT₂A Receptor In Vitro Activity with In Vivo Head-Twitch Response (HTR) Potency for Tryptamine Analogs
This table illustrates the relationship between functional activity at the 5-HT₂A receptor (a measure of Gq-efficacy) and the in vivo behavioral response (HTR) for a series of psilocybin analogs. Data is representative of findings linking in vitro efficacy to in vivo outcomes.
| Compound | Human 5-HT₂A Efficacy (Eₘₐₓ % vs 5-HT) | Mouse HTR Potency (ED₅₀ µmol/kg) | Source |
| 4-HO-DMT (Psilocin) | 100% | 1.12 | acs.org |
| 4-HO-MET | 97.9% | 0.65 | acs.org |
| 4-HO-DIPT | 94.6% | 3.46 | acs.org |
| 4-AcO-DMT | 79.2% | 1.07 | acs.org |
| 4-AcO-DIPT | 74.6% | 3.23 | acs.org |
Advanced Research Applications and Future Directions
Utilization as a Tool in Neuroscience and Psychopharmacology Research
4-Methylphenethylamine (B144676) is a valuable tool in the fields of neuroscience and psychopharmacology due to its specific interactions with key neurotransmitter systems. As an agonist for the human trace amine-associated receptor 1 (TAAR1), it allows researchers to probe the function of this G protein-coupled receptor (GPCR). smolecule.comwikipedia.org TAAR1 is implicated in regulating mood, cognition, and reward processing, making 4-MPEA a useful compound for studying these neurological functions. smolecule.com
Research in animal models demonstrates that 4-MPEA can increase levels of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). smolecule.com This activity is linked to observable effects on wakefulness, cognitive performance, motivation, and locomotor activity. smolecule.com Specifically, its ability to increase dopamine in the prefrontal cortex is relevant for studies on attention and vigilance. smolecule.com
Furthermore, phenethylamine (B48288) analogs are instrumental in comparative pharmacology. Studies often compare the pharmacological profiles of compounds like 4-MPEA and its isomer, β-Methylphenethylamine (BMPEA), to well-understood stimulants like amphetamine. nih.govnih.gov For instance, research has shown that BMPEA acts as a substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET), though with lower potency than amphetamine. nih.govnih.gov Such studies help to delineate the structure-activity relationships that govern the potency and mechanism of action of psychostimulant compounds. nih.gov
Table 1: Investigated Neurological and Behavioral Effects of 4-MPEA in Preclinical Research
| Effect | Associated Brain Region/System | Neurotransmitter Involvement | Reference |
|---|---|---|---|
| Enhanced Wakefulness & Vigilance | Prefrontal Cortex | Dopamine | smolecule.com |
| Increased Motivation & Reward | Nucleus Accumbens | Dopamine | smolecule.com |
| Increased Locomotor Activity | Striatum | Dopamine, Norepinephrine | smolecule.com |
Advancing Understanding of GPCR Function and Ligand Bias
Phenethylamine derivatives are critical chemical probes for advancing the fundamental understanding of G protein-coupled receptor (GPCR) biology, particularly the concept of ligand bias. nih.gov GPCRs are a vast family of membrane receptors that translate external signals into cellular responses through various intracellular pathways, often involving G-proteins or β-arrestins. news-medical.netkhanacademy.org
Ligand-induced biased signaling occurs when different agonists binding to the same receptor stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over others. news-medical.netnih.gov This phenomenon is central to the effort to develop non-psychedelic therapeutics. news-medical.net By synthesizing and testing a variety of phenethylamine analogs, researchers can systematically investigate how small structural changes influence which signaling cascade is initiated upon binding to the 5-HT2A receptor. news-medical.net For example, studies have explored how the Gq protein pathway activation correlates with psychedelic-like effects, whereas β-arrestin-biased agonism does not and may even block such effects. news-medical.net This line of inquiry is not only crucial for designing safer drugs but also deepens our knowledge of the molecular mechanics of GPCR signal transduction. nih.govyoutube.com
Translational Research from Preclinical Models to Clinical Relevance
A significant challenge in drug development is translating findings from preclinical animal models to clinical efficacy and safety in humans. researchgate.net Research on phenethylamine-based compounds provides a clear example of this translational pathway. Preclinical in vivo studies in rats are used to measure physiological effects, such as changes in blood pressure, and behavioral effects, like locomotor activity and drug self-administration, to predict potential effects in humans. nih.govnih.gov
In some cases, researchers explicitly state the goal of direct translatability of their preclinical data. nih.gov The development of non-hallucinogenic 5-HT2A agonists also exemplifies translational science. sciencedaily.comnih.gov Observations from early clinical work with compounds like Ariadne, which showed therapeutic effects without hallucinations, have spurred "reverse translation," where researchers return to preclinical models to dissect the molecular mechanisms (e.g., lower signaling efficacy at the 5-HT2A receptor) responsible for these desired properties. nih.gov This iterative process between preclinical investigation and clinical observation is essential for refining drug candidates and validating therapeutic targets for neuropsychiatric and neurological conditions. nih.govresearchgate.net
Table 2: Preclinical to Clinical Translation in Phenethylamine Research
| Preclinical Model/Assay | Assessed Effect | Clinical Relevance | Reference |
|---|---|---|---|
| Head Twitch Response (HTR) in mice | Psychedelic-like activity | Predicting hallucinogenic potential in humans | news-medical.netnih.gov |
| Forced Swim Test / Tail Suspension Test | Antidepressant-like effects | Screening for potential antidepressant medications | sciencedaily.com |
| Cardiovascular monitoring in rats | Pressor effects (blood pressure) | Predicting cardiovascular side effects | nih.gov |
Q & A
Basic: What are the standard synthetic routes for 4-methylphenethylamine hydrochloride, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. Common methods include:
- Reductive amination : Starting with 4-methylacetophenone, conversion to an imine intermediate followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to yield the amine. Subsequent HCl treatment produces the hydrochloride salt .
- Nucleophilic substitution : Using 4-methylbenzyl chloride with ammonia or a protected amine under high-temperature conditions .
Key intermediates include 4-methylbenzyl chloride, imine derivatives, and free amine precursors. Reaction efficiency depends on catalyst choice, solvent polarity, and temperature .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, THF) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve hydrogenation efficiency .
- Catalyst tuning : Palladium-based catalysts (Pd/C) with controlled particle size increase hydrogenation rates and reduce byproducts .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during imine formation, while higher temperatures (80–100°C) accelerate substitution steps .
Documented yields range from 70% to 82% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Standard methods include:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.1–7.3 ppm, methylene groups at δ 2.5–3.0 ppm) .
- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 135.2 for the free base) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers resolve ambiguities in structural elucidation caused by isomerism or impurities?
Answer:
- 2D NMR (COSY, HSQC) : Differentiates positional isomers (e.g., para- vs. ortho-methyl substitution) by correlating proton and carbon shifts .
- X-ray crystallography : Provides definitive confirmation of crystal structure and salt form (e.g., hydrochloride vs. hydrobromide) .
- Thermogravimetric analysis (TGA) : Detects hydrate or solvent residues that may skew purity assessments .
Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Store in airtight containers under inert gas (N) to prevent oxidation. Work in fume hoods to avoid inhalation .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced: How can degradation products of this compound be identified under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?
Answer:
- Receptor binding assays : Screen for affinity toward adrenergic (α/β), dopaminergic, or serotonin receptors using radioligands (e.g., H-Dopamine) .
- Cell viability assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (IC values) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to predict metabolic pathways .
Advanced: How can researchers design dose-response studies to mitigate off-target effects in vivo?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and brain penetration in rodent models .
- Dose escalation : Start at 1–10 mg/kg (oral/i.p.) and monitor behavioral endpoints (e.g., locomotor activity, anxiety-like behaviors) .
- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes at supratherapeutic doses .
Basic: What chromatographic methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., 4-MPEA-d) for precision .
- Validation parameters : Ensure linearity (R > 0.99), LOD/LOQ (<1 ng/mL), and recovery rates (>85%) per ICH guidelines .
Advanced: How can contradictory data on receptor binding affinities be reconciled across studies?
Answer:
- Assay standardization : Control variables like buffer pH, temperature, and receptor preparation methods (e.g., membrane-bound vs. solubilized receptors) .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
- Molecular docking : Validate experimental IC values with in silico simulations (e.g., AutoDock Vina) to identify binding pose discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
